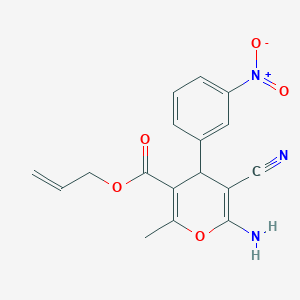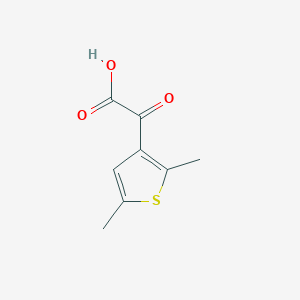![molecular formula C19H14Cl2N2O4 B6017076 N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6017076.png)
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of dichloro and methoxy groups in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3,5-dichloro-4-methoxybenzoic acid: This can be achieved through the chlorination of 4-methoxybenzoic acid using chlorine gas in the presence of a catalyst.
Formation of 3,5-dichloro-4-methoxybenzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 3-aminophenylfuran-2-carboxamide: The acyl chloride is reacted with 3-aminophenylfuran-2-carboxamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3,5-dichloro-4-formylbenzoic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of dichloro and methoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide: Characterized by its unique combination of dichloro and methoxy groups.
N-[3-[(3,5-dichloro-4-hydroxybenzoyl)amino]phenyl]furan-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[3-[(3,5-dichloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide: Contains a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of dichloro and methoxy groups may confer distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-26-17-14(20)8-11(9-15(17)21)18(24)22-12-4-2-5-13(10-12)23-19(25)16-6-3-7-27-16/h2-10H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPONZPVHCQYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6017002.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6017003.png)
![2-(2-hydroxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B6017010.png)
![1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide](/img/structure/B6017024.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6017028.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-methoxybenzamide](/img/structure/B6017056.png)
![6-(3-{3-[benzyl(methyl)amino]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6017058.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-(3-methylpyridin-2-yl)propan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B6017070.png)

![N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide](/img/structure/B6017091.png)
![N-cyclopentyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6017092.png)
![6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6017107.png)

